molecular formula C22H28ClNO4 B14671206 2-Phenyl-3-(1-pyrrolidinyl)-3',4',5'-trimethoxypropiophenone hydrochloride CAS No. 40281-32-1

2-Phenyl-3-(1-pyrrolidinyl)-3',4',5'-trimethoxypropiophenone hydrochloride

Cat. No.: B14671206
CAS No.: 40281-32-1
M. Wt: 405.9 g/mol
InChI Key: GVEHAHIPWCDIMQ-UHFFFAOYSA-N
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Description

2-Phenyl-3-(1-pyrrolidinyl)-3’,4’,5’-trimethoxypropiophenone hydrochloride is a synthetic compound that belongs to the class of phenylpropiophenones This compound is characterized by the presence of a phenyl group, a pyrrolidinyl group, and three methoxy groups attached to the propiophenone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenyl-3-(1-pyrrolidinyl)-3’,4’,5’-trimethoxypropiophenone hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phenylpropiophenone and pyrrolidine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the formation of the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.

Industrial Production Methods

In an industrial setting, the production of 2-Phenyl-3-(1-pyrrolidinyl)-3’,4’,5’-trimethoxypropiophenone hydrochloride may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-3-(1-pyrrolidinyl)-3’,4’,5’-trimethoxypropiophenone hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Phenyl-3-(1-pyrrolidinyl)-3’,4’,5’-trimethoxypropiophenone hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and pharmacological studies.

    Industry: The compound is utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 2-Phenyl-3-(1-pyrrolidinyl)-3’,4’,5’-trimethoxypropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-3-(1-pyrrolidinyl)-1-propanol: Another phenylpropiophenone derivative with similar structural features.

    Alpha-Pyrrolidinopentiophenone (α-PVP): A synthetic stimulant with a pyrrolidinyl group, known for its psychoactive effects.

    Alpha-Pyrrolidinohexiophenone (α-PHP): A related compound with stimulant properties.

Uniqueness

2-Phenyl-3-(1-pyrrolidinyl)-3’,4’,5’-trimethoxypropiophenone hydrochloride is unique due to the presence of three methoxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity

Properties

CAS No.

40281-32-1

Molecular Formula

C22H28ClNO4

Molecular Weight

405.9 g/mol

IUPAC Name

2-phenyl-3-pyrrolidin-1-yl-1-(3,4,5-trimethoxyphenyl)propan-1-one;hydrochloride

InChI

InChI=1S/C22H27NO4.ClH/c1-25-19-13-17(14-20(26-2)22(19)27-3)21(24)18(15-23-11-7-8-12-23)16-9-5-4-6-10-16;/h4-6,9-10,13-14,18H,7-8,11-12,15H2,1-3H3;1H

InChI Key

GVEHAHIPWCDIMQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C(CN2CCCC2)C3=CC=CC=C3.Cl

Origin of Product

United States

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